molecular formula C16H22ClNO2 B12418549 (S)-Propranolol-d7 Hydrochloride

(S)-Propranolol-d7 Hydrochloride

Cat. No.: B12418549
M. Wt: 302.85 g/mol
InChI Key: ZMRUPTIKESYGQW-HLRQKBRWSA-N
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Description

(S)-(-)-Propranolol-d7 (hydrochloride) is a deuterated form of the beta-adrenergic receptor blocking agent propranolol hydrochloride. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. Propranolol itself is a non-selective beta-blocker that is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Propranolol-d7 (hydrochloride) typically involves the incorporation of deuterium into the propranolol molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of (S)-(-)-Propranolol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Propranolol-d7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the propranolol molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-(-)-Propranolol-d7 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used in studies involving isotopic labeling to trace metabolic pathways and reaction mechanisms.

    Biology: Employed in research on beta-adrenergic receptor function and signaling pathways.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.

    Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.

Mechanism of Action

The mechanism of action of (S)-(-)-Propranolol-d7 (hydrochloride) involves the blockade of beta-adrenergic receptors. By inhibiting these receptors, the compound reduces the effects of catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Propranolol hydrochloride: The non-deuterated form of the compound.

    Atenolol: Another beta-blocker with similar cardiovascular effects.

    Metoprolol: A selective beta-1 blocker used for similar indications.

Uniqueness

(S)-(-)-Propranolol-d7 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. This makes it particularly valuable in research settings where precise tracking of the drug’s metabolic fate is required.

Properties

Molecular Formula

C16H22ClNO2

Molecular Weight

302.85 g/mol

IUPAC Name

(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1/i1D3,2D3,12D;

InChI Key

ZMRUPTIKESYGQW-HLRQKBRWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

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